Welcome to the BenchChem Online Store!
molecular formula C9H20N2O2 B8321652 3-(t-Butyl-amino)-N-methoxy-N-methyl-propanamide

3-(t-Butyl-amino)-N-methoxy-N-methyl-propanamide

Cat. No. B8321652
M. Wt: 188.27 g/mol
InChI Key: WTEMCQCSSPPLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06756372B2

Procedure details

N-Methoxy-N-methyl-acrylamide (5 g, 43.4 mmol, 1.0 equiv) was dissolved in t-butylamine (3.36 g, 46 mmol, 1.06 equiv). The resulting solution was stirred at room temperature for 48 h. The excess primary amine was removed in vacuo and the crude product was purified by flash chromatography on silica using 100% CH2Cl2 to 2% MeOH in CH2Cl2 to give the desired product as a light yellow oil (5.7 g, 70%); MS, m/z 189=M+1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:8])[C:4](=[O:7])[CH:5]=[CH2:6].[C:9]([NH2:13])([CH3:12])([CH3:11])[CH3:10]>>[C:9]([NH:13][CH2:6][CH2:5][C:4]([N:3]([O:2][CH3:1])[CH3:8])=[O:7])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CON(C(C=C)=O)C
Name
Quantity
3.36 g
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess primary amine was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography on silica using 100% CH2Cl2 to 2% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)NCCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.